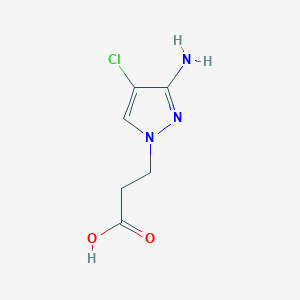3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid
CAS No.: 1006455-70-4
Cat. No.: VC7758986
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006455-70-4 |
|---|---|
| Molecular Formula | C6H8ClN3O2 |
| Molecular Weight | 189.6 |
| IUPAC Name | 3-(3-amino-4-chloropyrazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H8ClN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |
| Standard InChI Key | QWBCQBAMCWCPMP-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN1CCC(=O)O)N)Cl |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
The compound is systematically named 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid and assigned the CAS registry number 1006455-70-4 . Its molecular structure comprises:
-
A pyrazole ring substituted with an amino group (-NH) at position 3 and a chlorine atom (-Cl) at position 4.
-
A propanoic acid (-CHCHCOOH) moiety attached to the pyrazole’s nitrogen at position 1.
The SMILES notation explicitly defines the connectivity and stereoelectronic configuration .
Table 1: Key Molecular Properties
Physical and Chemical Properties
Physicochemical Profile
While experimental data on melting point, boiling point, and solubility remain unreported in publicly accessible literature, inferences can be drawn from structural analogs. For instance, the brominated analog 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS 1171078-69-5) shares a similar framework but exhibits a higher molecular weight of 234.05 g/mol due to bromine’s larger atomic mass . The chloro substituent in the subject compound likely enhances electrophilicity at the pyrazole ring compared to bromine, influencing reactivity in substitution reactions .
Spectroscopic Signatures
The compound’s infrared (IR) spectrum would feature characteristic absorption bands for:
-
Carboxylic acid O-H stretch: ~2500–3300 cm (broad).
-
N-H stretch (amino group): ~3300–3500 cm.
-
C=O stretch: ~1700 cm.
-
C-Cl stretch: ~550–850 cm.
Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments, such as the deshielded protons adjacent to the electron-withdrawing chlorine atom.
Synthesis and Manufacturing Considerations
Synthetic Routes
Though detailed protocols are proprietary, the synthesis likely involves sequential functionalization of a pyrazole precursor. A plausible pathway includes:
-
Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition.
-
Chlorination: Electrophilic substitution at position 4 using chlorinating agents (e.g., Cl, SOCl).
-
Amination: Introduction of the amino group at position 3 through nucleophilic substitution or reduction of nitro intermediates.
-
Propanoic acid linkage: Alkylation of the pyrazole nitrogen with a propanoic acid derivative, such as 3-bromopropanoic acid.
Industrial-scale production would prioritize atom economy and catalytic processes to minimize waste, though specific methodologies remain undisclosed .
Reactivity and Functional Group Transformations
Carboxylic Acid Reactivity
The terminal carboxylic acid group participates in reactions typical of organic acids:
-
Esterification: Reaction with alcohols (e.g., methanol) under acidic catalysis yields methyl esters, enhancing lipophilicity for pharmaceutical applications.
-
Amide formation: Coupling with amines via carbodiimide-mediated activation produces amide derivatives, a common strategy in prodrug design.
Amino Group Transformations
The primary amine at position 3 undergoes:
-
Acylation: Treatment with acyl chlorides or anhydrides forms acetamide derivatives.
-
Schiff base formation: Condensation with aldehydes or ketones generates imine linkages, useful in coordination chemistry.
Chloro Substituent Reactivity
The chlorine atom at position 4 is susceptible to nucleophilic aromatic substitution (NAS) with reagents like amines or thiols, enabling diversification of the pyrazole scaffold.
Comparative Analysis with Halogenated Pyrazole Derivatives
Table 2: Comparison with Brominated Analog
| Property | 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanoic Acid | 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic Acid |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 189.60 | 234.05 |
| Halogen Atomic Radius (Å) | 0.79 (Cl) | 1.14 (Br) |
| Electrophilicity | Moderate | High |
The smaller atomic radius of chlorine confers greater stability in polar solvents compared to its bromo counterpart, while bromine’s higher polarizability may enhance reactivity in hydrophobic environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume